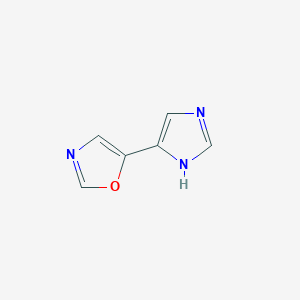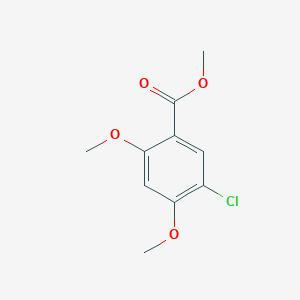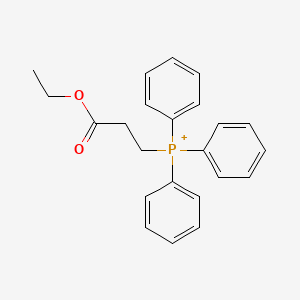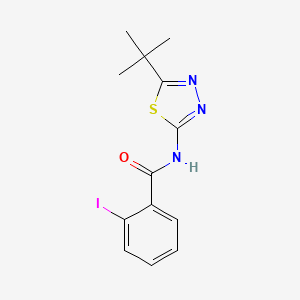
Benzenepropanal, 2,5-difluoro-4-(trifluoromethyl)- (or 3-(2,5-Difluoro-4-trifluoromethylphenyl)propionaldehyde )
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanal, 2,5-difluoro-4-(trifluoromethyl)- (or 3-(2,5-Difluoro-4-trifluoromethylphenyl)propionaldehyde ) is an organic compound with the molecular formula C10H7F5O It is characterized by the presence of difluoro and trifluoromethyl groups attached to a benzene ring, along with a propionaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 2,5-difluoro-4-(trifluoromethyl)- (or 3-(2,5-Difluoro-4-trifluoromethylphenyl)propionaldehyde ) typically involves the introduction of difluoro and trifluoromethyl groups onto a benzene ring, followed by the addition of a propionaldehyde group. Common synthetic routes include:
Electrophilic Aromatic Substitution:
Aldol Condensation: The propionaldehyde group can be introduced through an aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by aldol condensation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: Benzenepropanal, 2,5-difluoro-4-(trifluoromethyl)- (or 3-(2,5-Difluoro-4-trifluoromethylphenyl)propionaldehyde ) can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The difluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies to understand the interaction of fluorinated compounds with biological systems.
Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzenepropanal, 2,5-difluoro-4-(trifluoromethyl)- (or 3-(2,5-Difluoro-4-trifluoromethylphenyl)propionaldehyde ) involves its interaction with molecular targets through its functional groups. The difluoro and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Benzenepropanal: Lacks the difluoro and trifluoromethyl groups.
2,5-Difluorobenzenepropanal: Lacks the trifluoromethyl group.
4-(Trifluoromethyl)benzenepropanal: Lacks the difluoro groups.
Uniqueness: Benzenepropanal, 2,5-difluoro-4-(trifluoromethyl)- (or 3-(2,5-Difluoro-4-trifluoromethylphenyl)propionaldehyde ) is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications.
Propriétés
Numéro CAS |
1036396-41-4 |
|---|---|
Formule moléculaire |
C10H7F5O |
Poids moléculaire |
238.15 g/mol |
Nom IUPAC |
3-[2,5-difluoro-4-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H7F5O/c11-8-5-7(10(13,14)15)9(12)4-6(8)2-1-3-16/h3-5H,1-2H2 |
Clé InChI |
IFHMNZWVCWWYBR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)C(F)(F)F)F)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Chloromethyl)benzo[b]thiophene](/img/structure/B8794608.png)






![2-[(4-Chlorophenoxy)methyl]-4-methylbenzimidazole](/img/structure/B8794664.png)


![5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B8794691.png)


